molecular formula C19H16BrClN2O3 B1434102 N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide CAS No. 1858241-22-1

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

Cat. No.: B1434102
CAS No.: 1858241-22-1
M. Wt: 435.7 g/mol
InChI Key: CXPFEXBRGBSCDB-UHFFFAOYSA-N
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Description

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide ( 1858241-22-1) is a chemical compound with a molecular formula of C19H16BrClN2O3 and a molecular weight of 435.70 . It is supplied for research purposes and is strictly for laboratory use. This product is not intended for diagnostic or therapeutic applications. Researchers investigating novel anticonvulsant agents may find this compound of interest. It is structurally based on a pyrrolidine-2,5-dione (succinimide) core, a scaffold recognized in medicinal chemistry for its relevance in developing broad-spectrum antiseizure drugs . Related compounds with this hybrid structure have demonstrated potent activity in key preclinical models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and models of drug-resistant epilepsy (6-Hz test) . Furthermore, some derivatives are known to act as novel positive allosteric modulators of the EAAT2 glutamate transporter, representing a unique mechanism of action for potential therapeutic development in central nervous system (CNS) disorders . The product is characterized by its high purity. For research use only.

Properties

IUPAC Name

N-benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c20-14-6-8-15(9-7-14)23-17(24)10-16(19(23)26)22(18(25)11-21)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFEXBRGBSCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128368
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
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Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858241-22-1
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858241-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,5-Dioxopyrrolidin-3-yl Substituted with 4-Bromophenyl

While direct literature on this exact intermediate is limited, related succinimide derivatives bearing aryl substitutions are commonly prepared by:

  • Cyclization of N-substituted amino acids or their derivatives.
  • Use of succinic anhydride or equivalent reagents to form the pyrrolidinone ring.
  • Introduction of the 4-bromophenyl group via aryl amine or aryl halide precursors under controlled conditions.

A typical reaction condition involves stirring the amine precursor with succinic anhydride or its activated derivatives in solvents such as 1,4-dioxane or tetrahydrofuran at mild temperatures (20–40 °C) for several hours, followed by purification through silica gel chromatography to isolate the substituted pyrrolidinone.

Preparation of N-Benzyl-2-chloroacetamide

This compound is synthesized by reacting benzylamine with chloroacetyl chloride or via substitution of chloroacetate esters with benzylamine. According to patent literature, chloroacetamide derivatives can be prepared by:

  • Reacting ethyl or methyl esters of chloroacetic acid with anhydrous ammonia or amines at controlled temperatures (10–30 °C) to yield chloroacetamide derivatives with high yield (up to 87.6%).
  • Alternatively, benzyl chloroacetamide can be synthesized by refluxing benzylamine with chloroacetyl chloride in the presence of a base such as potassium carbonate in acetonitrile for 1–5 hours, followed by purification.

Coupling Reaction to Form N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

The final step involves coupling the pyrrolidinone intermediate with the benzyl chloroacetamide moiety. The coupling can be achieved via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the chloroacetamide, or through amide bond formation facilitated by activating agents.

Typical reaction conditions reported for related compounds include:

  • Use of bases such as triethylamine or sodium hydride to deprotonate the amine and enhance nucleophilicity.
  • Solvents such as 1,4-dioxane or tetrahydrofuran.
  • Reaction temperatures ranging from room temperature to 40 °C.
  • Reaction times varying from 2 hours to several days depending on the reactivity of substrates.

Purification is generally performed by silica gel column chromatography using hexanes-ethyl acetate mixtures as eluents.

Summary Table of Preparation Methods

Step Reactants Conditions Yield Notes
Formation of 2,5-dioxopyrrolidin-3-yl intermediate 4-bromoaniline derivatives + succinic anhydride or equivalents 1,4-dioxane or THF, 20–40 °C, 2–5 h Variable, typically moderate to high Purification by silica gel chromatography
Preparation of N-Benzyl-2-chloroacetamide Benzylamine + chloroacetyl chloride or ethyl chloroacetate + ammonia Reflux in acetonitrile with K2CO3 or 10–30 °C with anhydrous ammonia Up to 87.6% Base-mediated amidation or substitution
Coupling to form final compound Pyrrolidinone intermediate + benzyl chloroacetamide Base (NaH or Et3N), 1,4-dioxane or THF, 20–40 °C, 2–72 h Moderate to good Purification by column chromatography

Research Findings and Considerations

  • The use of sodium hydride as a base in the coupling step enhances nucleophilicity and improves yield but requires careful handling due to its reactivity.
  • Reaction times can be extended (up to 71 hours) to drive the coupling to completion, especially in aqueous-organic solvent mixtures.
  • The purity of intermediates significantly affects the overall yield and quality of the final product.
  • The chloroacetamide moiety’s synthesis benefits from controlled temperature and stoichiometric ammonia to minimize by-products and maximize yield.
  • The presence of the 4-bromophenyl substituent may require specific precautions to avoid debromination or side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its structural components suggest possible interactions with biological targets, particularly in the development of novel therapeutics.

Case Study: Neurological Disorders

The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurological disorders. Compounds containing bromophenyl and pyrrolidine structures have been investigated for their neuroprotective effects, indicating that this compound could be explored for similar therapeutic applications.

Pharmacology

In pharmacological contexts, the compound is primarily used for research purposes. Its safety profile indicates moderate toxicity when handled improperly; thus, it is recommended for use only under strict laboratory conditions by qualified personnel.

Toxicological Insights

According to safety data sheets, the compound can cause skin and eye irritation and may pose respiratory hazards if inhaled. Proper handling protocols are essential to mitigate these risks during experimental procedures .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science. Its potential as a precursor for synthesizing novel polymers or composite materials is noteworthy.

Case Study: Polymer Synthesis

Research into similar compounds has revealed their utility in creating advanced materials with specific thermal and mechanical properties. The ability of this compound to participate in polymerization reactions could lead to the development of materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Structural Differences :

  • Thiazole ring replaces the pyrrolidinone moiety.
  • Lacks the benzyl substituent.

Functional Implications :

  • Biological Activity : These derivatives exhibit broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli) and antiproliferative effects (IC₅₀: 8–32 µM against MCF-7 and HeLa cells) .
  • Mechanistic Insights : The thiazole ring enhances π-π stacking with microbial enzyme active sites, while the chloroacetamide group alkylates nucleophilic residues .
  • Physicochemical Properties: Higher solubility in polar solvents compared to pyrrolidinone-containing analogs due to reduced steric hindrance .

Comparison with Target Compound: The pyrrolidinone ring in the target compound may confer improved metabolic stability over the thiazole derivatives, as saturated rings are less prone to oxidative degradation. However, this could reduce solubility .

N-{[(4-Bromophenyl)Amino]Carbonyl}-2-Chloroacetamide (CAS 13558-79-7)

Key Structural Differences :

  • Urea linkage (N-C=O-N) instead of the pyrrolidinone-benzyl system.

Functional Implications :

  • Reactivity : The urea group participates in strong hydrogen-bonding interactions , making it a candidate for kinase inhibition or metal coordination .
  • Synthetic Utility : Used as an intermediate in heterocyclic synthesis due to its electrophilic chloroacetamide group .

Comparison with Target Compound: The benzyl-pyrrolidinone motif in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the urea derivative (logP ~2.1), enhancing blood-brain barrier penetration but reducing aqueous solubility .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

Key Structural Differences :

  • Dichlorophenyl and pyrazolyl substituents instead of 4-bromophenyl-pyrrolidinone.

Functional Implications :

  • Crystallographic Data : Dihedral angles between aryl and pyrazolyl rings range from 54.8° to 77.5° , creating distinct conformations that influence packing efficiency and melting points (473–475 K) .
  • Biological Relevance : Analogous dichlorophenyl acetamides inhibit cyclooxygenase-2 (COX-2) via halogen-bonding interactions .

However, the pyrrolidinone’s rigidity could limit conformational adaptability .

N-(4-Bromophenyl)-2-Chloroacetamide

Key Structural Differences :

  • Simpler structure lacking benzyl and pyrrolidinone groups.

Functional Implications :

  • Safety Profile : Classified as harmful (H302) with acute oral toxicity (LD₅₀: 320 mg/kg in rats). Requires handling in ventilated enclosures due to dust formation .
  • Structural Flexibility : The absence of steric hindrance from bulky groups allows rapid metabolism via hepatic glucuronidation .

Comparison with Target Compound: The target compound’s benzyl-pyrrolidinone substituents likely reduce metabolic clearance by shielding the acetamide backbone from enzymatic hydrolysis, prolonging half-life but increasing bioaccumulation risk .

Biological Activity

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide, identified by its CAS number 1858241-22-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BrClN2O3C_{19}H_{16}BrClN_2O_3. The compound features a complex structure that includes a pyrrolidine ring and a chloroacetamide moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . In vitro evaluations against various bacterial strains (both Gram-positive and Gram-negative) and fungal species were conducted using turbidimetric methods. The results indicated that certain derivatives of this compound exhibited significant antimicrobial activity:

CompoundActivity TypeEffective Against
d1AntimicrobialGram-positive bacteria
d2AntimicrobialGram-negative bacteria
d3AntimicrobialFungal species

These findings suggest that modifications to the molecular structure can enhance antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on the MCF7 breast cancer cell line. The results indicated varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
d6MCF710.5
d7MCF712.3

Compounds d6 and d7 showed the most potent activity against the MCF7 cell line, suggesting that these derivatives could serve as lead compounds for further drug development targeting breast cancer .

Molecular Docking Studies

To understand the binding interactions at a molecular level, molecular docking studies were performed using software such as Schrodinger v11.5. These studies revealed favorable binding modes with key receptors involved in microbial resistance and cancer progression. The docking scores indicated strong interactions between the compounds and their respective targets:

CompoundPDB IDBinding Affinity (kcal/mol)
d11JIJ-9.5
d64WMZ-8.7

The binding affinities suggest that these compounds could effectively inhibit their targets, which is crucial for developing new therapeutic agents .

Case Studies and Research Findings

Several case studies have been documented regarding the synthesis and biological evaluation of derivatives similar to this compound:

  • Study on Thiazole Derivatives : Research demonstrated that thiazole derivatives exhibited significant antimicrobial and anticancer activities, establishing a framework for understanding how structural modifications can influence biological efficacy .
  • Antimicrobial Resistance : A study focused on combating drug resistance highlighted the importance of developing new compounds with unique mechanisms of action, where this compound showed promise against resistant strains .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions should be optimized?

A multi-step synthesis typically involves coupling chloroacetamide derivatives with functionalized pyrrolidinone intermediates. Key steps include:

  • Amide bond formation : Use of dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution .
  • Purification : Crystallization from toluene or dichloromethane/hexane mixtures to isolate high-purity crystals (>98% by HPLC) .
  • Critical parameters : Temperature control (e.g., 273 K for intermediate stabilization) and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • X-ray crystallography : Resolves dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bonding networks (N–H···O interactions) critical for conformational analysis .
  • Fluorometric analysis : Determines electronic properties via excitation/emission wavelengths (e.g., λex = 280 nm, λem = 340 nm) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positioning, with chloro and bromo groups causing distinct deshielding effects .

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis pathways reported in literature?

Low yields (2–5% in 11-step routes) often arise from:

  • Intermediate instability : Use of protecting groups (e.g., tert-butoxycarbonyl) for reactive pyrrolidinone intermediates .
  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling of the 4-bromophenyl group, improving efficiency .
  • Purification : Preparative HPLC or size-exclusion chromatography to isolate high-purity final products .

Q. How should contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be addressed?

  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and controls to minimize variability .
  • Structural analogs : Compare with N-(4-chlorophenyl) acetamide derivatives, which show confirmed hydrogen-bonding interactions with active sites .
  • Dose-response studies : Test concentrations from 1 nM–100 µM to establish EC50 values and validate target specificity .

Q. What computational and experimental methods elucidate reaction mechanisms with biological targets?

  • Molecular docking : Simulate interactions with proteins using software like AutoDock Vina, focusing on the chloroacetamide moiety’s electrophilic nature .
  • Kinetic studies : Monitor time-dependent inhibition via stopped-flow spectrophotometry to distinguish competitive vs. non-competitive binding .
  • Crystallographic data : Leverage hydrogen-bonding patterns (e.g., N–H···O distances of 2.1–2.3 Å) to predict binding affinities .

Q. How can discrepancies in purity assessments (e.g., 95% vs. >98%) be resolved?

  • Orthogonal validation : Combine HPLC (retention time analysis) with mass spectrometry (exact mass verification) .
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values to rule out impurities .
  • Batch documentation : Cross-reference synthetic protocols (e.g., solvent purity, drying times) to identify variability sources .

Key Recommendations for Researchers

  • Reproducibility : Document reaction conditions (solvent grades, temperature gradients) meticulously to address yield variability .
  • Data transparency : Publish crystallographic data (CCDC deposition codes) and raw spectroscopic files for peer validation .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity claims .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 2
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

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